

An In-depth Technical Guide to 4-Bromocrotonic Acid: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: 4-Bromocrotonic acid

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Introduction

4-Bromocrotonic acid, systematically known as (E)-4-bromobut-2-enoic acid, is a halogenated carboxylic acid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Bromocrotonic acid**, detailed experimental protocols, and insights into its applications in drug development.

Physical and Chemical Properties

4-Bromocrotonic acid is a white to light yellow crystalline solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Source(s)
Chemical Formula	C ₄ H ₅ BrO ₂	[1] [2]
Molecular Weight	164.99 g/mol	[1] [2]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	74 °C	[3]
Boiling Point	288 °C (Predicted)	[3]
pKa	4.13 ± 0.10 (Predicted)	[1]

Solubility

Solvent	Solubility	Source(s)
Methanol	Soluble	[4]
Chloroform	Sparingly soluble	[3]
Water	Soluble	
Ethanol	Generally soluble	[5]
Toluene	Generally soluble	[5]
Diethyl ether	Generally soluble	[5]
Acetone	Data not available	
Ethyl Acetate	Data not available	

Note: General solubility of carboxylic acids in organic solvents like ethanol, toluene, and diethyl ether is noted, though specific quantitative data for **4-Bromocrotonic acid** in these solvents is not readily available.[\[5\]](#)

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromocrotonic acid** is not widely published. However, based on its chemical structure, the following are predicted spectral characteristics.

Predicted ¹H-NMR Spectral Data

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-1 (CH)	~6.0 - 6.2	d	~15 Hz
H-2 (CH)	~7.0 - 7.2	dt	~15 Hz, ~6 Hz
H-3 (CH ₂)	~4.0 - 4.2	d	~6 Hz
H-4 (COOH)	>10	br s	-

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Predicted ¹³C-NMR Spectral Data

Carbon	Chemical Shift (ppm)
C-1 (COOH)	~170 - 180
C-2 (CH)	~120 - 125
C-3 (CH)	~140 - 145
C-4 (CH ₂ Br)	~30 - 35

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Predicted FTIR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	2500-3300	Broad
C=O (Carboxylic acid)	1680-1710	Strong
C=C (Alkene)	1620-1680	Medium
C-Br (Alkyl halide)	500-600	Strong

Note: Predicted FTIR peaks are based on characteristic absorption bands for the respective functional groups.

Chemical Reactivity and Synthesis

4-Bromocrotonic acid is a stable compound under normal conditions.[1] It is, however, sensitive to heat and air and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1][4]

Synthesis of 4-Bromocrotonic Acid

A common method for the synthesis of (E)-4-bromobut-2-enoic acid involves the radical bromination of crotonic acid.[3]

Experimental Protocol:

- A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) is dissolved in carbon tetrachloride (CCl₄, 120 mL).[3]
- The reaction mixture is stirred at 90 °C for 4 hours.[3]
- Upon completion of the reaction, the mixture is filtered.[3]
- The filtrate is concentrated under reduced pressure.[3]
- The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid.[3]



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Synthesis Workflow for 4-Bromocrotonic Acid

Applications in Drug Development

4-Bromocrotonic acid's chemical reactivity makes it a valuable precursor in the synthesis of various biologically active molecules.

Inhibition of Fatty Acid Oxidation

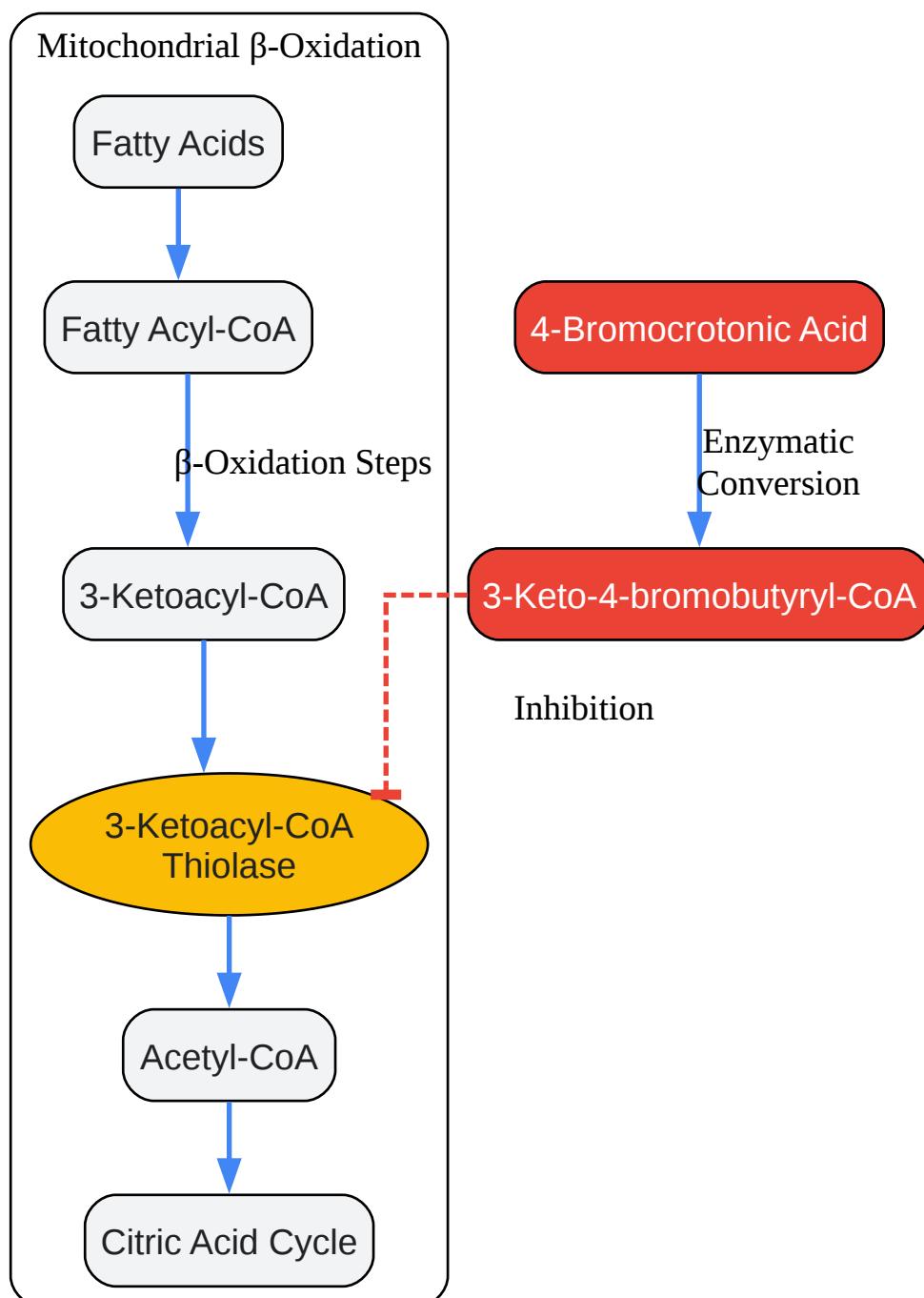
4-Bromocrotonic acid is an effective inhibitor of fatty acid oxidation.^[6] It achieves this by targeting and inactivating 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, key enzymes in the β -oxidation pathway.^[6] The mechanism involves the enzymatic conversion of **4-bromocrotonic acid** to 3-keto-4-bromobutyryl-CoA, which then inhibits the thiolase enzymes.^[6]

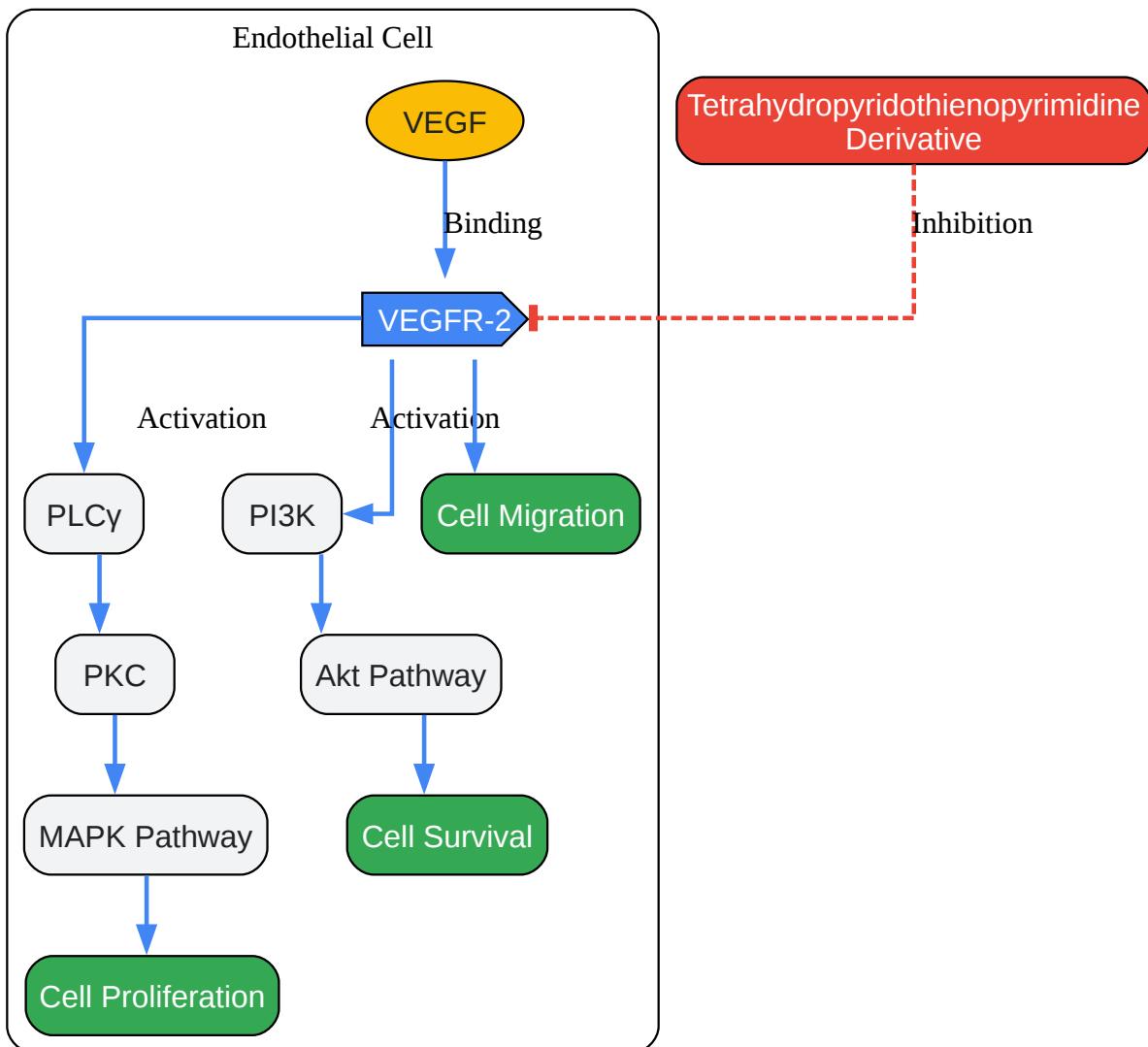
[6]

Experimental Protocol for Thiolase Inhibition Assay:

A detailed experimental protocol for the direct inhibition of thiolase by **4-bromocrotonic acid** is not readily available in the literature. However, a general spectrophotometric assay for thiolase activity can be adapted to study its inhibition. The assay monitors the cleavage of a 3-ketoacyl-CoA substrate.

- Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl, pH 8.0) containing the thiolase enzyme (from a purified source or cell lysate) and a suitable 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA) is prepared.
- Inhibitor Addition: Various concentrations of **4-Bromocrotonic acid** are added to the reaction mixture and pre-incubated with the enzyme for a defined period.
- Reaction Initiation and Monitoring: The reaction is initiated by the addition of Coenzyme A. The decrease in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) due to the cleavage of the substrate is monitored over time using a spectrophotometer.
- Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence and absence of **4-Bromocrotonic acid**. IC₅₀ values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.



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